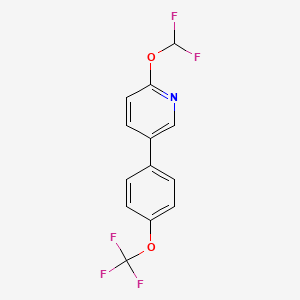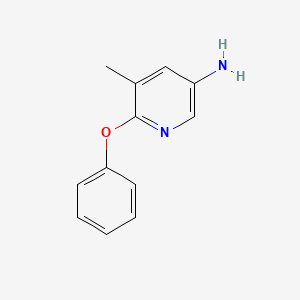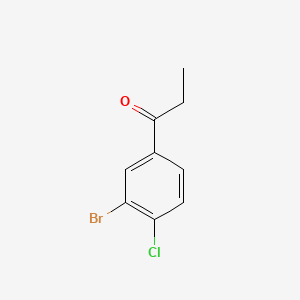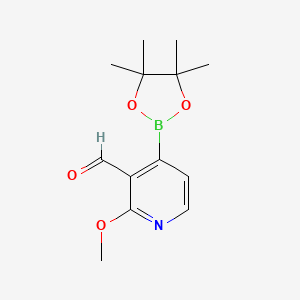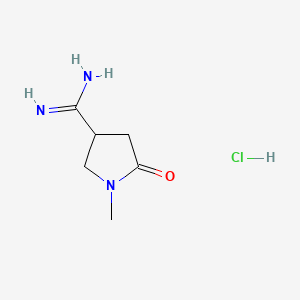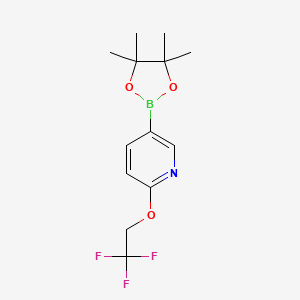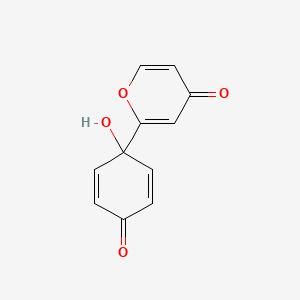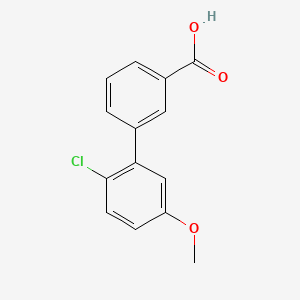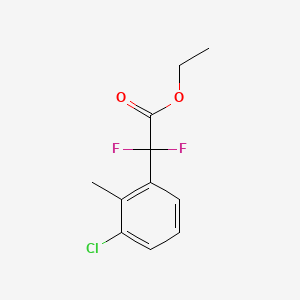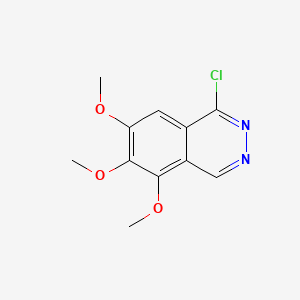![molecular formula C9H11ClN4S B582588 7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1289139-31-6](/img/structure/B582588.png)
7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine-based compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties .
Synthesis Analysis
While specific synthesis methods for “7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine” were not found, related compounds like triazole-pyrimidine hybrids have been synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine is a specific chemical compound that may fall under broader categories of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidines, which are known for their versatile applications in medicinal chemistry and drug discovery due to their unique structure and biological activities. Here we explore the scientific research applications related to this compound, focusing on the broader scaffold's relevance while adhering to the requirements to exclude information about drug use, dosages, and side effects.
Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to 7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine, has been widely recognized as a privileged structure in drug discovery. Its applications span across developing drug-like candidates exhibiting a broad range of medicinal properties including anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Structure-activity relationship (SAR) studies have highlighted the potential of this scaffold in generating lead compounds for various disease targets. The synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties underscore the scaffold's versatility and the opportunities for medicinal chemists to develop potential drug candidates (Cherukupalli et al., 2017).
Synthetic Applications
In addition to its medicinal applications, the related pyrazolo[3,4-d]pyrimidine derivatives have been explored for their synthetic utility. These compounds structurally resemble purines, offering insights into their biological significance. They have been investigated for a variety of biological activities, including their role in central nervous system disorders, cardiovascular diseases, cancer, and inflammation. This exploration includes biochemical properties assessed through various assays, highlighting the scaffold's biophysical significance (Chauhan et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of 7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine are Bcl2 anti-apoptotic proteins . These proteins play a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival .
Mode of Action
This compound interacts with its targets, the Bcl2 anti-apoptotic proteins, by binding to them . This interaction can lead to changes in the expression levels of various genes. For instance, the expression levels of P53, BAX, DR4, and DR5 were found to be up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with similar compounds .
Biochemical Pathways
The affected pathways primarily involve apoptosis, a cellular death mechanism that plays a critical role in both physiological and pathological conditions . The up-regulation of pro-apoptotic genes (P53, BAX, DR4, and DR5) and down-regulation of anti-apoptotic and proliferative genes (Bcl2, Il-8, and CDK4) suggest that this compound may induce apoptosis and inhibit cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include increased activity of Caspase 8 and BAX, and decreased activity of Bcl2 . These changes suggest an induction of apoptosis. Additionally, compounds with similar structures caused cell cycle arrest at the G1/S phase in MCF7 cells . This could further inhibit cell proliferation.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-5-methylsulfanyl-3-propan-2-yl-2H-pyrazolo[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4S/c1-4(2)5-6-7(14-13-5)8(10)12-9(11-6)15-3/h4H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOOBOJXEIFQBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C(=NC(=N2)SC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

